molecular formula C13H18BrNO B3113202 1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine CAS No. 193966-39-1

1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine

Cat. No. B3113202
CAS RN: 193966-39-1
M. Wt: 284.19 g/mol
InChI Key: LXGKOSCPGZHCMR-UHFFFAOYSA-N
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Description

“1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine” is a chemical compound with the molecular formula C13H18BrNO . It has an average mass of 284.192 Da and a monoisotopic mass of 283.057159 Da .


Molecular Structure Analysis

The molecular structure of “1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine” consists of a pyrrolidine ring attached to a bromo-methylphenoxy group . The bromo-methylphenoxy group is a brominated phenyl ring with a methyl group and an ethoxy group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine” are not fully detailed in the available resources. Its molecular formula is C13H18BrNO, and it has an average mass of 284.192 Da .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of complex organic structures, demonstrating its versatility in organic chemistry. For example, it can participate in intramolecular cycloaddition reactions, leading to the formation of compounds with unique ring structures, as seen in the synthesis of 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate (Long He, 2010). This showcases its potential in constructing complex molecular frameworks.

Chemical Reactions and Derivatives

  • The compound is a key precursor in the formation of derivatives with potential biological activities. For instance, novel bromo-substituted derivatives have been synthesized through heterocondensation reactions, expanding the chemical diversity and potential applications of this compound in drug discovery (L. Sarbu et al., 2019).

Antimicrobial Activity

  • Some derivatives synthesized from the compound have been evaluated for their antimicrobial properties, highlighting its relevance in the development of new antimicrobial agents. For example, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives exhibited significant activity against a range of aerobic and anaerobic bacteria, suggesting potential applications in combating bacterial infections (A. Bogdanowicz et al., 2013).

Antioxidant and Anticholinergic Activities

  • The compound has also been implicated in the synthesis of natural bromophenols with significant antioxidant and anticholinergic activities. These synthesized bromophenols demonstrated potent scavenging activities against radical species, suggesting potential therapeutic applications in oxidative stress-related conditions (Mohsen Rezai et al., 2018).

Radical Scavenging Activity

  • Nitrogen-containing bromophenols derived from marine algae, structurally related to the compound , showed potent radical scavenging activity. This underscores the potential of such compounds in the development of natural antioxidant agents for food and pharmaceutical applications (Ke-kai Li et al., 2012).

properties

IUPAC Name

1-[2-(4-bromo-2-methylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-11-10-12(14)4-5-13(11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGKOSCPGZHCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine

Synthesis routes and methods

Procedure details

4-Bromo-2-methylphenol (10 g, 53.5 mmol) and 1-(2-chloroethyl)pyrrolidine HCl (11 g, 64.7 mmol) were heated at 80° C. in 500 mL of DMF in the presence of K2CO3 (22 g, 159.2 mmol) for 16 h. After cooling, the crude product was filtered and concentrated in vacuo. The brown oily residue was purified by PrepLC (SiO2; gradient of 90:8:2 to 85:10:5 hexanes-THF-TEA) to afford 11.25 g (39.6 mmol; 74%) of the title compound as a clear, colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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